2,4,5-Trimethyl-1H-imidazole
Overview
Description
2,4,5-Trimethyl-1H-imidazole is a chemical compound with the molecular formula C6H10N2 and a molecular weight of 110.16 . It is a solid at room temperature .
Synthesis Analysis
There are several methods for the synthesis of imidazole derivatives. One efficient procedure involves the reactions of hexamethyldisilazane and arylaldehydes in the presence of N-bromosaccharin (NBSa) . Another method uses a one-pot three-component reaction of benzil, aldehydes, and ammonium acetate as a nitrogen source .Molecular Structure Analysis
The molecular structure of 2,4,5-Trimethyl-1H-imidazole consists of a five-membered ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles is often achieved through multicomponent reactions, which can be highly efficient and environmentally friendly .Physical And Chemical Properties Analysis
2,4,5-Trimethyl-1H-imidazole is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
1. Biomedical Applications
Imidazole derivatives, including 2,4,5-Trimethyl-1H-imidazole, play a crucial role in medicinal chemistry. They are integral in developing new drugs due to their presence in naturally occurring biological structures. For instance, a study reported the synthesis of 2,4,5-tri(hetero)arylimidazole derivatives and their preliminary evaluation as antibacterial agents, showing potential for new drug development due to their inhibition of Staphylococcus aureus proliferation (Ramos et al., 2020).
2. Synthesis of Bioactive Molecules
Imidazoles are key components in many biologically significant molecules. They are used as building blocks in medical chemistry, with derivatives such as 5-imidazole-carbaldehydes playing a crucial role. Research has demonstrated the synthesis of new compounds from 4-methyl-5-imidazole carbaldehyde, which could potentially exhibit biological activities (Orhan et al., 2019).
3. Corrosion Inhibition
Certain imidazole derivatives have been identified as effective corrosion inhibitors. A study explored the corrosion inhibition efficacy of 2,4,5-trisubstituted imidazole derivatives on mild steel in acidic solutions, revealing significant corrosion inhibition efficiency (Prashanth et al., 2021).
4. Material Science and Nanotechnology
Imidazoles are used in the synthesis of materials and nanotechnology applications. For instance, nanoparticles have been employed for the synthesis of trisubstituted imidazoles, highlighting the role of imidazoles in creating pharmacologically active compounds and in fields like photography and polymer science (Khalifeh & Niknam, 2020).
5. Green Chemistry
Imidazoles are significant in developing eco-friendly synthesis methods. Graphene oxide–chitosan bionanocomposites have been used as nanocatalysts for synthesizing trisubstituted imidazoles under solvent-free conditions, showcasing the move towards greener, more sustainable chemical processes (Maleki & Paydar, 2015).
6. Anticancer Research
Imidazole derivatives are being explored for their potential in anticancer therapies. Some compounds, like 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones, have shown promising results in in vitro anticancer evaluations, indicating the potential of imidazole derivatives in developing new anticancer agents (Abu Almaaty et al., 2021).
Safety And Hazards
Future Directions
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
2,4,5-trimethyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-4-5(2)8-6(3)7-4/h1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBPTNCGZUOCBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231623 | |
Record name | 2,4,5-Trimethylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30231623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethyl-1H-imidazole | |
CAS RN |
822-90-2 | |
Record name | 2,4,5-Trimethylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trimethylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-Trimethylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30231623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-trimethyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.370 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,5-TRIMETHYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R42O298O4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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